![molecular formula C10H13ClN2O3 B2505869 4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride CAS No. 2408965-78-4](/img/structure/B2505869.png)
4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often elucidated using spectroscopic methods. For example, a novel morpholine derivative's structure was determined using UV, FT-IR, 1H, and 13C NMR spectroscopy . The density functional theory (DFT) was also applied to understand the electronic structure and properties of the molecule, such as polarizability and hyperpolarizabilities, which are important for nonlinear optical (NLO) applications . The crystal structure of another morpholine derivative was determined, providing insights into the molecular conformation and stabilization through hydrogen bonding .
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, which are essential for their application in synthesizing biologically active compounds. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one involved rearrangement, condensation, and nucleophilic substitution reactions . These reactions are crucial for creating intermediates that can lead to the development of anticancer agents and other pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The study of a morpholine derivative revealed its potential as an NLO material due to its significant hyperpolarizability . Thermodynamic properties such as heat capacity, entropy, and enthalpy changes at various temperatures were also calculated, providing information on the compound's thermal behavior . The synthesis and characterization of another morpholine derivative included X-ray structure analysis and photophysical characterization, which showed distinct absorption and emission spectra, indicating its potential use in photophysical applications .
Scientific Research Applications
Synthesis of Biologically Active Compounds : The compound serves as an important intermediate in synthesizing biologically active heterocyclic compounds. This includes its role in the formation of compounds with antihypoxic actions and potential antioxidant properties, as well as the synthesis of morpholine derivatives containing an azole nucleus for antimicrobial and antiurease activities (Mazur, Pitucha, & Rzączyńska, 2007); (Ukrainets, Mospanova, & Davidenko, 2014); (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012).
Chemical Synthesis and Structure Analysis : It is used in the synthesis of various chemical compounds, such as cathepsin S inhibitors and analgesics, demonstrating its versatility in chemical reactions. Studies have also focused on understanding its crystal structure and bonding patterns, which are crucial for its applications in medicinal chemistry (Latli, Hrapchak, Lorenz, Busacca, & Senanayake, 2012); (Takahashi & Kanematsu, 1958); (Smith, Wermuth, & Sagatys, 2011).
Antimicrobial Activities and DNA Interactions : Studies have also explored its antimicrobial activities and interactions with DNA. This includes investigating the DNA binding capabilities of pyridine-2-carboxylic acid derivatives and their potential antibacterial and antifungal properties (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).
Peptidomimetic Chemistry : The compound has been utilized in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its utility in peptidomimetic chemistry and solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-10(14)8-7-11-2-1-9(8)12-3-5-15-6-4-12;/h1-2,7H,3-6H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBMFGXKVMMPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2408965-78-4 |
Source
|
Record name | 4-(morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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